
Morpholine, 2,6-dimethyl-4-tridecyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- is an organic compound with the molecular formula C19H39NO and a molecular mass of 297.52 . This compound belongs to the class of morpholines, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms. Morpholines are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with concentrated sulfuric acid, leading to the formation of morpholine . This intermediate can then be further modified to introduce the 2,6-dimethyl and 4-tridecyl substituents. Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxidizing agents to form corresponding oxides and with reducing agents to yield reduced products . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of pharmaceuticals and agrochemicals . In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis . Industrially, it is utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of Morpholine, 2,6-dimethyl-4-tridecyl-, cis- involves its interaction with specific molecular targets and pathways. It can neutralize acids in exothermic reactions to form salts and water . The compound may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, leading to various chemical transformations . These interactions are crucial for its applications in different fields.
Comparaison Avec Des Composés Similaires
Morpholine, 2,6-dimethyl-4-tridecyl-, cis- can be compared with other similar compounds such as 2,6-dimethylmorpholine and 2,6-dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine . While these compounds share the morpholine core structure, the presence of the tridecyl substituent in Morpholine, 2,6-dimethyl-4-tridecyl-, cis- imparts unique properties and applications. This uniqueness makes it valuable for specific industrial and research purposes .
Propriétés
Numéro CAS |
56048-48-7 |
|---|---|
Formule moléculaire |
C19H39NO |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
(2R,6S)-2,6-dimethyl-4-tridecylmorpholine |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3/t18-,19+ |
Clé InChI |
YTOPFCCWCSOHFV-KDURUIRLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
SMILES canonique |
CCCCCCCCCCCCCN1CC(OC(C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


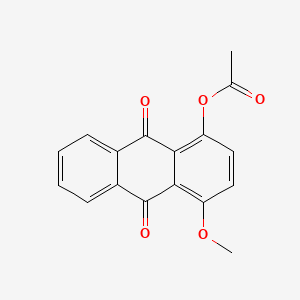
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
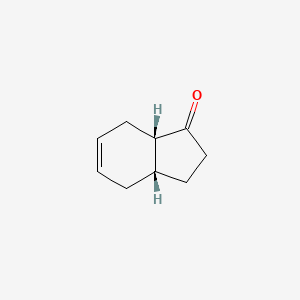
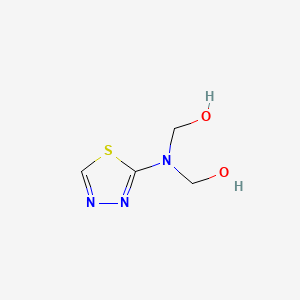
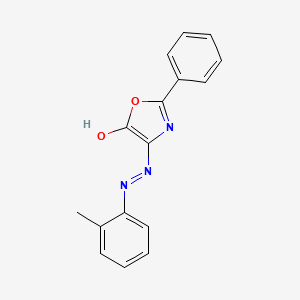
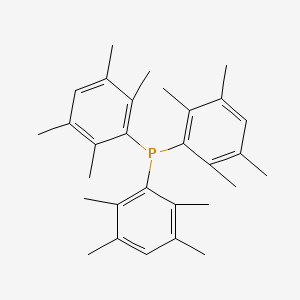

![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)
![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)
